

The Dihydropyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

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Compound of Interest

Compound Name: 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydropyrimidine (DHPM) scaffold is a six-membered heterocyclic ring containing two nitrogen atoms, which has emerged as a "privileged structure" in medicinal chemistry.^{[1][2]} Its prevalence in a wide array of biologically active molecules, including natural products and synthetic compounds, underscores its significance.^{[1][3]} The structural resemblance of dihydropyrimidines to the pyrimidine bases found in DNA and RNA is a key factor contributing to their diverse pharmacological activities.^{[1][2]} First synthesized by Pietro Biginelli in 1893 through a one-pot three-component reaction, this scaffold continues to be a focal point of extensive research, leading to the development of numerous therapeutic agents.^{[1][4]} This technical guide provides a comprehensive overview of the biological importance of the dihydropyrimidine core, detailing its role in various therapeutic areas, summarizing key quantitative data, providing detailed experimental protocols, and visualizing its mechanism of action in critical signaling pathways.

Therapeutic Significance and Pharmacological Activities

The dihydropyrimidine nucleus is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. This has led to the development of DHPM-containing

compounds for a multitude of therapeutic applications.[1][5][6][7][8][9][10][11]

Anticancer Activity

Dihydropyrimidine derivatives have demonstrated significant potential as anticancer agents.[7][12] One of the most well-studied mechanisms is the inhibition of the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[13][14][15] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.[5][16] Monastrol is a well-known example of a dihydropyrimidine that targets Eg5.[1][16]

Calcium Channel Blocking Activity

Structurally similar to 1,4-dihydropyridine (DHP) calcium channel blockers like nifedipine, DHPMs have been developed as potent modulators of L-type calcium channels.[5][9][12][13][17] This activity makes them valuable for the treatment of cardiovascular diseases such as hypertension and angina.[5][9]

Antibacterial and Antifungal Activities

The dihydropyrimidine scaffold has been successfully utilized to develop novel antimicrobial agents.[6][8][18][19][20] Some derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][8][21] One of the targeted pathways for their antibacterial action is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism of bacteria.[2][14][20][22][23][24]

Antiviral Activity

Several dihydropyrimidine derivatives have shown promising antiviral properties.[9] For instance, Batzelladine A and B, marine alkaloids containing the DHPM core, are known to inhibit the binding of HIV gp-120 to CD4 cells.[1] Synthetic analogs have also been developed with activity against a range of viruses.[25]

Anti-inflammatory Activity

Dihydropyrimidine-based compounds have been investigated for their anti-inflammatory potential.[3][26][27][28] Their mechanism of action in this context can involve the inhibition of key inflammatory enzymes such as microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[26]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various dihydropyrimidine derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Dihydropyrimidine Derivatives

Compound/Derivative	Cancer Cell Line	Assay	IC50 (μM)	Reference
Compound 4f	MCF-7 (Breast)	MTT	2.15	[5]
Compound 4e	MCF-7 (Breast)	MTT	2.401	[5]
Compound 3e	MCF-7 (Breast)	MTT	2.41	[5]
Compound 4g	MCF-7 (Breast)	MTT	2.47	[5]
Compound 4h	MCF-7 (Breast)	MTT	2.33	[5]
Tamoxifen (Standard)	MCF-7 (Breast)	MTT	1.88	[5]
Compound 1d	U87 (Glioma)	Not Specified	9.72 ± 0.29	[12]
Compound 1h	U87 (Glioma)	Not Specified	9.3 ± 0.81	[12]
Compound 3d	U251 (Glioma)	Not Specified	6.36 ± 0.73	[12]
Compound 3g	U251 (Glioma)	Not Specified	7.32 ± 0.86	[12]
Monastrol	A549 (Lung)	Not Specified	>10	
Doxorubicin (Standard)	SW620 (Colon)	SRB	Not Specified	[29]
DHPM Derivatives	A549 (Lung)	MTT	<10	

Table 2: Antibacterial Activity of Dihydropyrimidine Derivatives

Compound/Derivative	Bacterial Strain	MIC (µg/mL)	Reference
DHPMs (general)	Gram-positive cocci	0.16–80	[6]
DHPMs (general)	Gram-negative bacilli	23.2–80	[6]
Compound 4a	<i>P. aeruginosa</i>	56-70	[6]
Compound 4b	<i>P. aeruginosa</i>	60-80	[6]
Compound 4a	<i>K. pneumoniae</i>	60-80	[6]
DHPM Derivatives	<i>E. coli</i> & <i>B. cereus</i>	0.25-2.00	[18]
DHPMs (general)	Various strains	50-500	[19]
Ciprofloxacin (Standard)	Various strains	Not Specified	[29]

Table 3: Calcium Channel Blocking Activity of Dihydropyrimidine Derivatives

Compound/Derivative	Assay System	EC50/IC50	Reference
SQ 32,547	Rat Aorta	IC50 = 5.5 nM	[17]
SQ 32,926	Rat Aorta	IC50 = 8.1 nM	[17]
Nifedipine (Standard)	Rat Aorta	IC50 = 2.9 nM	[17]
Compound 8c	Not Specified	IC50 ≈ 19 µg/mL	[9]
Compound 9c	Not Specified	IC50 ≈ 19 µg/mL	[9]
Nifedipine (Standard)	Not Specified	IC50 = 21.00 ± 1.20 µg/mL	[9]

Table 4: Anti-inflammatory Activity of Dihydropyrimidine Derivatives

Compound/Derivative	Target	IC50 (μM)	Reference
Compound 3j	mPGES-1	0.92	[26]
Compound 3j	5-LOX	1.98	[26]
Compound V	5-LOX	2.46	
Compound IV	5-LOX	19.12	
Pyrimidine derivatives (7-9)	COX-2	0.29 - 0.36	[3]
Indomethacin (Standard)	COX-2	2.60	[3]

Table 5: Antiviral Activity of Dihydropyrimidine Derivatives

Compound/Derivative	Virus	Assay	EC50 (μM)	Reference
Compound 4m	Punta Toro virus	CPE Reduction	3	
Ribavirin (Standard)	Punta Toro virus	CPE Reduction	51	

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of dihydropyrimidine derivatives are provided below.

Synthesis of Dihydropyrimidine Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions.[1][2][4][29][30]

Materials:

- Aldehyde (e.g., benzaldehyde)
- β -ketoester (e.g., ethyl acetoacetate)
- Urea or Thiourea
- Ethanol
- Concentrated Hydrochloric Acid (catalyst)

Procedure:

- In a round-bottom flask, dissolve the aldehyde (10 mmol), β -ketoester (10 mmol), and urea/thiourea (15 mmol) in ethanol (20 mL).
- Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).
- Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into crushed ice with stirring.
- The precipitated solid product is collected by filtration, washed with cold water, and dried.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine derivative.

In Vitro Anticancer Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.^{[9][12][25][26][31]}

Materials:

- Cancer cell line of interest
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)

- 96-well microtiter plates
- Dihydropyrimidine compound (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
- Treat the cells with various concentrations of the dihydropyrimidine compound and a vehicle control (DMSO) and incubate for 48-72 hours.
- Add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add 100-200 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anticancer Screening: Sulforhodamine B (SRB) Assay

The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.^{[6][7][17]}

Materials:

- Cancer cell line of interest
- Complete culture medium
- 96-well microtiter plates
- Dihydropyrimidine compound
- Trichloroacetic acid (TCA), 10% (w/v)
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- Tris base solution, 10 mM
- Microplate reader

Procedure:

- Seed and treat cells with the test compound as described in the MTT assay protocol.
- After the incubation period, gently add 50 μ L of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
- Wash the plates five times with deionized water to remove TCA and air dry.
- Add 100 μ L of SRB solution to each well and incubate at room temperature for 30 minutes.
- Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
- Add 200 μ L of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Measure the absorbance at 510 nm using a microplate reader.
- Calculate the percentage of cell growth and determine the IC50 value.

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][18][22]

Materials:

- Bacterial strain of interest
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Dihydropyrimidine compound
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Incubator (37°C)

Procedure:

- Prepare a serial two-fold dilution of the dihydropyrimidine compound in MHB in the wells of a 96-well plate.
- Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no compound).
- Incubate the plate at 37°C for 18-24 hours.
- Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Calcium Channel Blocking Activity Assay (Isolated Rat Ileum)

This ex vivo method assesses the ability of a compound to inhibit smooth muscle contractions induced by a depolarizing agent.[9][10][11][15][21][27]

Materials:

- Wistar rat
- Tyrode's solution
- Organ bath with an isometric transducer
- Potassium chloride (KCl) solution (e.g., 60 mM)
- Dihydropyrimidine compound
- Standard calcium channel blocker (e.g., nifedipine)

Procedure:

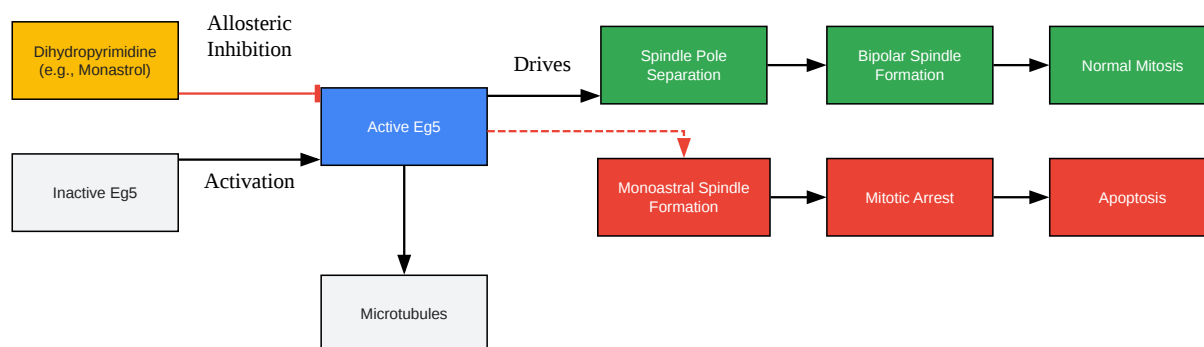
- Isolate a segment of the rat ileum and mount it in an organ bath containing aerated Tyrode's solution maintained at 37°C.
- Allow the tissue to equilibrate for at least 30 minutes.
- Induce sustained contraction of the ileum segment by adding a high concentration of KCl to the bath.
- Once a stable contraction is achieved, add cumulative concentrations of the dihydropyrimidine compound to the bath.
- Record the relaxation of the smooth muscle at each concentration.
- Calculate the percentage of inhibition of the KCl-induced contraction and determine the EC50 or IC50 value.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of the dihydropyrimidine scaffold are a result of its interaction with various molecular targets. The following diagrams, created using the DOT language, illustrate two key mechanisms of action.

Inhibition of Mitotic Kinesin Eg5

Dihydropyrimidine derivatives, such as Monastrol, are known to allosterically inhibit the mitotic kinesin Eg5. This inhibition prevents the separation of spindle poles, leading to the formation of a monoastral spindle and subsequent mitotic arrest and apoptosis in cancer cells.

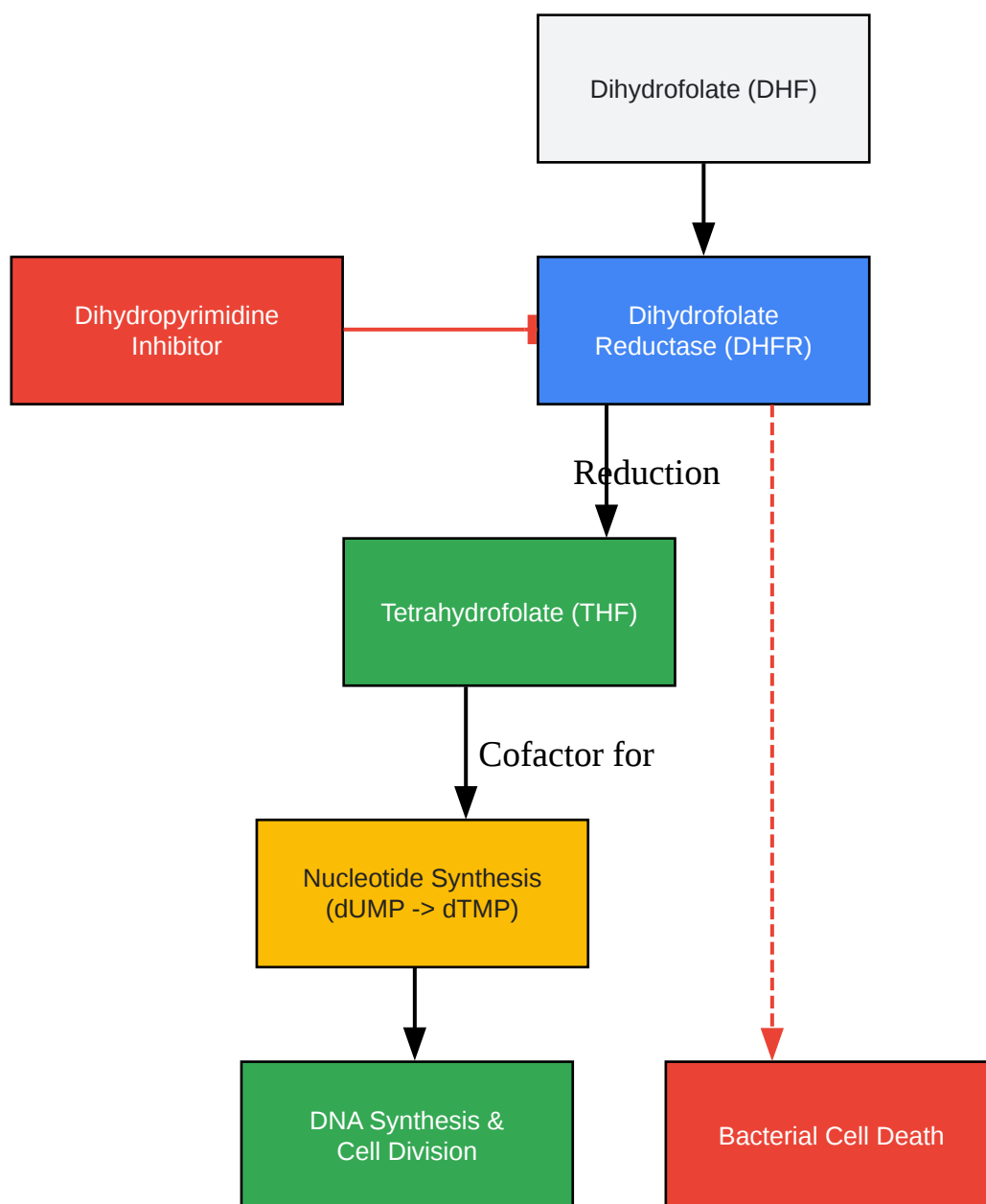


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Caption: Inhibition of the mitotic kinesin Eg5 by dihydropyrimidines.

Inhibition of Dihydrofolate Reductase (DHFR)

Certain dihydropyrimidine derivatives act as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway of bacteria. By blocking DHFR, these compounds disrupt the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids, ultimately leading to bacterial cell death.



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